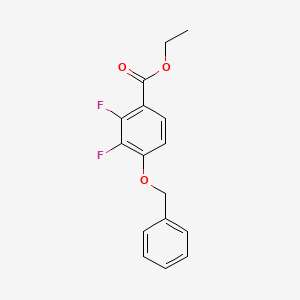

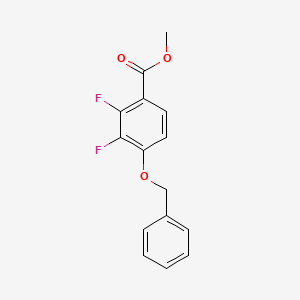

Methyl 4-(benzyloxy)-2,3-difluorobenzoate

Overview

Description

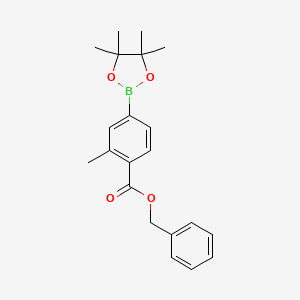

“Methyl 4-(benzyloxy)benzoate” is an organic compound . It is related to other compounds such as “4-Benzyloxy-3-methoxybenzaldehyde” and “4-Benzyloxy-2-methylphenylboronic acid” which have similar structures .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 4-(benzyloxy)benzoate” can be synthesized from the reaction of “methyl 4-hydroxybenzoate” and “benzyl chloride” in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours .Molecular Structure Analysis

The molecular structure of “Methyl 4-(benzyloxy)benzoate” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

“Methyl 4-(benzyloxy)benzoate” can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also participate in ester hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis

“Methyl 4-(benzyloxy)benzoate” is a colorless solid . It is related to compounds like “4-Benzyloxy-3-methoxybenzaldehyde” which has a melting point of 62-64 °C .Safety and Hazards

Future Directions

The future directions for “Methyl 4-(benzyloxy)-2,3-difluorobenzoate” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, its use in Suzuki–Miyaura coupling reactions could be further optimized . Additionally, its potential biological activities could be explored in more depth .

Mechanism of Action

: T. Prashanth, V. Lakshmi Ranganatha, Ramith Ramu, Subhankar P. Mandal, C. Mallikarjunaswamy & Shaukath Ara Khanum. “Synthesis, characterization, docking study and antimicrobial activity of 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives.” Journal of the Iranian Chemical Society, Volume 18, pages 2741–2756 (2021). Link : Chemistry LibreTexts. “22.2: Benzylic Oxidations and Reductions.” Link : Khan Academy. “Reactions at the benzylic position.” Link : Khan Academy. “Formation of oximes and hydrazones.” Link : SpringerLink. “Development of Synthetic Routes to Dolutegravir.” [Link](https://link.springer.com/chapter/10.1007/7081_201

properties

IUPAC Name |

methyl 2,3-difluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-15(18)11-7-8-12(14(17)13(11)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNPMOWWMKAJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189374 | |

| Record name | Benzoic acid, 2,3-difluoro-4-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-2,3-difluorobenzoate | |

CAS RN |

1879026-09-1 | |

| Record name | Benzoic acid, 2,3-difluoro-4-(phenylmethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-difluoro-4-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.